4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
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Description
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is a useful research compound. Its molecular formula is C19H20BrFN2O and its molecular weight is 391.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Properties and Synthetic Methods
- Synthesis and Fluorescence Properties : A study on the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through the Wittig-Horner reaction showcases the compound's fluorescence properties, indicating potential applications in materials science for developing new fluorescent materials with high solid-state fluorescence intensity, hinting at the utility of similar benzophenone derivatives in photoluminescence applications (Liang Zuo-qi, 2015).
Chemoselectivity and Grignard Reagent Formation
- Grignard Reagent Formation and Chemoselectivity : Research on the formation of Grignard reagents from dihalogenated compounds and their reaction with benzophenone to produce fluorinated alcohol or benzoic acid provides a basis for understanding chemoselectivity and reaction mechanisms, valuable in synthetic organic chemistry education and research (S. Hein et al., 2015).
Comparative Imaging Studies
- Comparative Imaging with Fluorine-18 and Iodine Isotopes : The synthesis of a benzophenone-based labeling compound for comparative imaging studies using PET and SPECT demonstrates the compound's utility in biomedical imaging, highlighting the role of benzophenone derivatives in developing radiotracers for diagnostic applications (Zizhong Li et al., 2003).
Antiproliferative Activity
- Antiproliferative Activity against Neoplastic Cells : A study on novel morpholine conjugated benzophenone analogues evaluated their anti-proliferative activity against various types of neoplastic cells, providing insights into the potential of benzophenone derivatives in cancer research and therapy (M. Al‐Ghorbani et al., 2017).
Photoinitiation and Cross-Linking Agents
- Synthesis and Applications in Photoinitiation : Research on the utility of benzophenone for preparing photoinitiators for acrylate polymerization and photo-cleavable protein cross-linking agents underscores the compound's significance in materials science, particularly in photopolymerization processes (M. Sibi, 2000).
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGCHXCBAFRYAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643882 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-25-0 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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